molecular formula C8H6BrNO2S B15282249 6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide CAS No. 1303975-97-4

6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide

Cat. No.: B15282249
CAS No.: 1303975-97-4
M. Wt: 260.11 g/mol
InChI Key: STCBFBOLVAXERM-UHFFFAOYSA-N
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Description

6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide is a chemical compound with the molecular formula C8H6BrNO2S. It is a derivative of benzo[d]isothiazole, featuring a bromine atom at the 6th position and a methyl group at the 3rd position.

Properties

CAS No.

1303975-97-4

Molecular Formula

C8H6BrNO2S

Molecular Weight

260.11 g/mol

IUPAC Name

6-bromo-3-methyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C8H6BrNO2S/c1-5-7-3-2-6(9)4-8(7)13(11,12)10-5/h2-4H,1H3

InChI Key

STCBFBOLVAXERM-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide typically involves the bromination of 3-methylbenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

Scientific Research Applications

6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylbenzo[d]thiazole
  • 3-Methylbenzo[d]isothiazole 1,1-dioxide
  • 6-Bromo-3-methylbenzo[d]isothiazole

Uniqueness

6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the benzo[d]isothiazole scaffold enhances its reactivity and potential for diverse applications .

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